Propafenone

Descripción

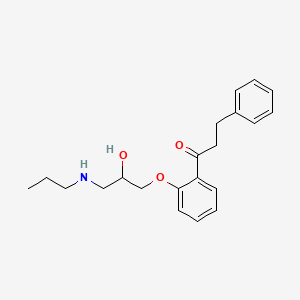

Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34183-22-7 (hydrochloride) | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045184 | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 7.58e-03 g/L | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54063-53-5 | |

| Record name | Propafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propafenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propafenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propafenone's Core Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone is a Class 1C antiarrhythmic agent that primarily exerts its therapeutic effect by blocking the fast inward sodium current (INa) in cardiac myocytes.[1][2][3] This potent, state- and use-dependent blockade of the cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, leads to a significant reduction in the upstroke velocity of the cardiac action potential (Phase 0), thereby slowing conduction throughout the atria, ventricles, and His-Purkinje system.[3][4] This comprehensive guide delves into the intricate molecular interactions, electrophysiological consequences, and experimental methodologies that define this compound's mechanism of action on cardiac sodium channels, providing a foundational resource for researchers and drug development professionals.

Molecular Interaction with the Cardiac Sodium Channel

This compound's interaction with the Nav1.5 channel is characterized by its state-dependent binding, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[5][6] This property is fundamental to its use-dependent and rate-dependent effects, where the drug's blocking efficacy increases with higher heart rates.[4]

Binding Site

Structural and mutagenesis studies have identified the binding site for this compound within the inner pore of the Nav1.5 channel. Key residues in the S6 segment of domain IV, particularly phenylalanine 1760 (F1760), are critical for the binding of local anesthetic-like drugs, including this compound.[7] this compound physically occludes the pore, preventing the influx of sodium ions and thereby inhibiting the generation and propagation of the action potential.[5]

Stereoselectivity

This compound is administered as a racemic mixture of (S)- and (R)-enantiomers, both of which contribute to its sodium channel blocking activity.[8][9] However, stereoselective differences in their interaction with the channel have been observed. Studies have shown that (S)-propafenone is more potent in shifting the steady-state inactivation curve to more negative potentials compared to (R)-propafenone.[8] Both enantiomers significantly prolong the recovery from inactivation.[8] The S-enantiomer also possesses more potent beta-blocking activity.[9]

Electrophysiological Effects

This compound's blockade of cardiac sodium channels manifests in several key electrophysiological alterations that contribute to its antiarrhythmic properties.

State-Dependent Blockade

The affinity of this compound for the Nav1.5 channel is highly dependent on the conformational state of the channel. It binds rapidly to the open state and also exhibits a high affinity for the inactivated state.[6] This results in a more pronounced block in tissues that are frequently depolarized or have a more depolarized resting membrane potential, such as in ischemic or rapidly firing arrhythmic tissue.

Use-Dependent Blockade (Frequency-Dependence)

A hallmark of Class 1C antiarrhythmics is their prominent use-dependent block, characterized by slow onset and offset kinetics.[4][10] At faster heart rates, there is less time for the drug to dissociate from the channel during diastole, leading to an accumulation of blocked channels and a progressive increase in conduction slowing.[4][11] This property makes this compound particularly effective in terminating tachyarrhythmias.

Effects on Action Potential and Conduction

The primary electrophysiological consequence of this compound's sodium channel blockade is a marked reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[3] This translates to a slowing of conduction velocity throughout the cardiac conduction system, which is reflected on the surface electrocardiogram (ECG) as a widening of the QRS complex.[4][12] this compound also prolongs the effective refractory period in fast-response tissues.[3]

Quantitative Data on this compound's Interaction with Cardiac Sodium Channels

The following tables summarize key quantitative parameters that describe the interaction of this compound with cardiac sodium channels, derived from various experimental studies.

| Parameter | Value | Cell Type/Condition | Reference |

| IC50 for Use-Dependent Block (UDB) | |||

| Wild-Type (WT) SCN5A | 8.1 ± 1.8 µmol/L | HEK293 cells | [13] |

| R1193Q SCN5A Polymorphism | 2.9 ± 0.7 µmol/L | HEK293 cells | [13] |

| Time Constant for Recovery from Inactivation | |||

| Control | 38 ± 15 ms (at -90 mV) | Guinea pig ventricular cells | [8] |

| (R)-propafenone (10 µM) | 46.5 ± 14.3 s | Guinea pig ventricular cells | [8] |

| (S)-propafenone (10 µM) | 74.2 ± 37.9 s | Guinea pig ventricular cells | [8] |

| Shift in Steady-State Inactivation (E0.5) | |||

| Control | -70.8 ± 2.9 mV | Guinea pig ventricular cells | [8] |

| (R)-propafenone (10 µM) | -85 ± 3.1 mV | Guinea pig ventricular cells | [8] |

| (S)-propafenone (10 µM) | -91.9 ± 1.7 mV | Guinea pig ventricular cells | [8] |

| Time Constant for Onset of Use-Dependent Block | 17.8 ± 6.9 beats | Human ventricles (in vivo) | [11] |

Experimental Protocols for Studying this compound's Effects

The investigation of this compound's mechanism of action relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents from an entire cell. It is the primary method used to characterize the effects of this compound on Nav1.5 channels expressed in heterologous systems (e.g., HEK293 cells) or isolated cardiomyocytes.

Typical Experimental Workflow:

Voltage-Clamp Protocols

Specific voltage protocols are designed to probe the different states of the sodium channel and assess the state-dependent block by this compound.

-

Steady-State Inactivation Protocol: A series of conditioning prepulses to various membrane potentials are applied, followed by a test pulse to measure the fraction of available channels. This protocol is used to determine the voltage at which half of the channels are inactivated (V1/2).

-

Recovery from Inactivation Protocol: A depolarizing pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse is applied. This measures the time course of recovery from inactivation.

-

Use-Dependence Protocol: A train of depolarizing pulses at a specific frequency is applied to assess the cumulative block of the sodium current.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of this compound's action, from binding to the sodium channel to its ultimate antiarrhythmic effect.

Conclusion

This compound's potent and state-dependent blockade of the cardiac sodium channel is the cornerstone of its antiarrhythmic efficacy. Its characteristic slow kinetics of binding and unbinding lead to a pronounced use-dependent effect, making it an effective agent for the management of various tachyarrhythmias. A thorough understanding of its molecular interactions, electrophysiological consequences, and the experimental methodologies used to elucidate these properties is crucial for the continued development of novel and safer antiarrhythmic therapies. This guide provides a detailed overview of these core principles for professionals in the field of cardiac electrophysiology and drug discovery.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Rythmol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Antiarrhythmic drugs: this compound | Pharmacology Mentor [pharmacologymentor.com]

- 5. Open State Structure and Pore Gating Mechanism of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-dependent block of human cardiac hNav1.5 sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels [frontiersin.org]

- 8. Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acc.org [acc.org]

- 13. “Pill-in-the-Pocket” Treatment of this compound Unmasks ECG Brugada Pattern in an Atrial Fibrillation Patient With a Common SCN5A R1193Q Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Disposition and Pharmacologic Activity of Propafenone Enantiomers: An In-depth Technical Guide

Propafenone is a Class 1C antiarrhythmic agent widely used for the management of various cardiac arrhythmias.[1] It is administered clinically as a racemic mixture, containing equal amounts of two stereoisomers, or enantiomers: S-propafenone and R-propafenone. These enantiomers, while chemically similar, exhibit significant differences in their pharmacologic activity and pharmacokinetic profiles. This guide provides a detailed examination of the stereoselective nature of this compound, focusing on its disposition within the body and its distinct effects on cardiac electrophysiology.

Differentiated Pharmacologic Activity

The therapeutic and adverse effects of racemic this compound are a composite of the individual actions of its S- and R-enantiomers. The primary differences lie in their beta-adrenergic blocking activity, while their sodium channel blocking effects are largely comparable.

1.1 Sodium Channel Blockade (Class 1C Antiarrhythmic Effect)

Both S- and R-propafenone contribute almost equally to the drug's primary antiarrhythmic effect, which is the blockade of fast inward sodium channels in cardiac myocytes.[1][2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity.

-

In Vitro Evidence: Studies on isolated canine cardiac Purkinje fibers have shown that both enantiomers produce similar frequency-dependent depression of the maximum upstroke of phase 0 (Vmax), a key indicator of sodium channel blockade.[3][4]

-

Clinical Electrophysiology: In human studies, both S- and R-propafenone have been observed to prolong the HV interval to a similar extent, confirming their comparable effects on the His-Purkinje system.[5] They also both prolong the QRS duration on an electrocardiogram (ECG), a clinical marker of slowed ventricular conduction.[6]

1.2 Beta-Adrenergic Blockade

A significant distinction between the enantiomers is their effect on beta-adrenoceptors. The S-enantiomer is a considerably more potent beta-blocker than the R-enantiomer.[1][2] This beta-blocking activity is responsible for some of this compound's side effects, such as bradycardia and negative inotropy.

-

Receptor Binding Affinity: In vitro beta-adrenoceptor-binding inhibition experiments have demonstrated a vast difference in affinity. The affinity of S-propafenone for the β2-adrenoceptor is approximately 100-fold greater than that of the R-enantiomer.[3][4] The eudismic ratio (the ratio of the affinity of the more potent S-enantiomer to the less potent R-enantiomer) has been reported to be as high as 54.[2]

-

Clinical Effects: Clinical studies have confirmed this stereoselectivity. Administration of S-propafenone leads to a significant reduction in the mean rate pressure product during exercise, an effect not observed with the R-enantiomer.[2] This demonstrates the clinically relevant beta-blocking effect of the S-isomer.

1.3 Other Electrophysiological Effects

Subtle but significant differences in other electrophysiological parameters have also been noted:

-

(S)-propafenone has a more pronounced effect on atrioventricular (AV) nodal conduction, likely due to its beta-blocking activity.[5] It significantly increases the atrial effective refractory period (AERP) and ventricular effective refractory period (VERP).[5]

-

The prolongation of the AH interval and the increase in the AV nodal Wenckebach cycle length are more significant with (S)-propafenone compared to (R)-propafenone.[5]

Stereoselective Disposition and Metabolism

The pharmacokinetics of this compound are complex and stereoselective, primarily due to polymorphic metabolism by cytochrome P450 enzymes.

2.1 Role of Cytochrome P450 and Genetic Polymorphism

This compound is extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme, which is responsible for the 5-hydroxylation of the parent drug to its active metabolite, 5-hydroxythis compound.[7][8] Other enzymes like CYP3A4 and CYP1A2 are involved in N-dealkylation to form another active metabolite, northis compound.[8]

The activity of CYP2D6 is subject to genetic polymorphism, leading to two main phenotypes:

-

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function.

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, representing about 10% of Caucasians.[1]

This polymorphism results in significant interindividual variability in plasma concentrations of this compound.[1][9] PMs have substantially higher plasma concentrations of the parent drug and lack the 5-hydroxy metabolite.[9]

2.2 Enantioselective Metabolism and Pharmacokinetics

The disposition of this compound is stereoselective, with the R-enantiomer generally being cleared more quickly than the S-enantiomer in extensive metabolizers.[1]

-

Plasma Concentrations: During long-term oral therapy in EMs, the plasma concentration ratio of S-propafenone to R-propafenone is consistently greater than one, with reported area under the curve (AUC) ratios around 1.73.[3][4]

-

Enantiomer-Enantiomer Interaction: A crucial aspect of racemic this compound therapy is the metabolic interaction between the enantiomers. (R)-propafenone acts as a competitive inhibitor of the CYP2D6-mediated 5-hydroxylation of (S)-propafenone.[7] This inhibition leads to a reduced clearance and consequently higher plasma concentrations of the more potent beta-blocking S-enantiomer than would be achieved if S-propafenone were administered alone.[6] This interaction means the beta-blocking effect of the racemic mixture is more pronounced than what would be predicted by simply summing the effects of the individual isomers.[6]

Quantitative Data Summary

Table 1: Comparison of Pharmacodynamic Effects of this compound Enantiomers

| Parameter | (S)-Propafenone | (R)-Propafenone | Racemic this compound | Reference |

| Beta-Blockade | ||||

| Reduction in Rate Pressure Product | -5.9% (significant) | No significant change | -5.2% (significant) | [2] |

| Change in Max Exercise Heart Rate | -4.3 beats/min | -1.8 beats/min | -8.8 beats/min | [6] |

| Electrophysiology (in humans) | ||||

| AH Interval Prolongation | 25 ms | 9 ms | N/A | [5] |

| HV Interval Prolongation | 10 ms | 11 ms | N/A | [5] |

| Atrial Effective Refractory Period | +26 ms (significant) | +18 ms | N/A | [5] |

| Ventricular Effective Refractory Period | +16 ms (significant) | +3 ms | N/A | [5] |

Table 2: Beta-Adrenoceptor Binding Affinity of this compound Enantiomers

| Enantiomer | Receptor Type | Ki (Inhibitory Constant) | Eudismic Ratio (S/R) | Reference |

| (+)-S-Propafenone | Human Lymphocyte β2 | 7.2 ± 2.9 nM | ~100 | [3][4] |

| (-)-R-Propafenone | Human Lymphocyte β2 | 571 ± 141 nM | [3][4] | |

| (-)-Propafenone | Rat Cerebral Cortex (β1) | 32 ± 1.7 nM | N/A | [10] |

| (-)-Propafenone | Rat Cerebellar Membranes (β2) | 77 ± 5.8 nM | N/A | [10] |

Table 3: Pharmacokinetic Parameters of this compound Enantiomers

| Parameter | (S)-Propafenone | (R)-Propafenone | Note | Reference |

| AUC Ratio (S/R) | 1.73 ± 0.15 | In Extensive Metabolizers | [3][4] | |

| Inhibition Constant (Ki) | 5.2 µM | 2.9 µM | For inhibition of 5-hydroxylation | [7] |

| Clearance | Lower | Higher | R-enantiomer is cleared more quickly | [1] |

| Protein Binding (fu) | 0.049 | 0.076 | fu = unbound fraction | [11] |

Experimental Protocols

1. Protocol for In Vivo Human Electrophysiology and Exercise Study

-

Study Design: A randomized, double-blind, crossover study design is typically employed.[2]

-

Subjects: Healthy volunteers or patients with specific arrhythmias (e.g., supraventricular tachycardia) are recruited after providing informed consent.[2][5]

-

Drug Administration: Subjects receive single oral doses of racemic this compound (e.g., 300 mg), pure S-propafenone (e.g., 150 mg), pure R-propafenone (e.g., 150 mg), and placebo, with adequate washout periods between phases.[2]

-

Pharmacodynamic Assessment:

-

Exercise Testing: Standardized exercise tests (e.g., bicycle ergometry) are performed before and at a set time (e.g., 2.5 hours) after drug administration to assess beta-blockade. Heart rate, blood pressure, and rate pressure product (Heart Rate x Systolic Blood Pressure) are measured.[2]

-

Electrophysiological Study (EPS): For more detailed analysis, an invasive EPS is conducted. Catheters are placed in the heart to record intracardiac electrograms. Programmed electrical stimulation is used to measure parameters such as AH and HV intervals, and atrial and ventricular effective refractory periods before and after intravenous drug administration.[5]

-

-

Pharmacokinetic Sampling: Blood samples are drawn at predefined intervals to determine the plasma concentrations of the this compound enantiomers using a stereoselective assay (e.g., HPLC).

2. Protocol for In Vitro Cardiac Electrophysiology (Canine Purkinje Fibers)

-

Tissue Preparation: Hearts are excised from anesthetized mongrel dogs. Free-running Purkinje fibers are dissected from the ventricles and mounted in a tissue bath superfused with Tyrode's solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[3]

-

Electrophysiological Recording: The fibers are impaled with glass microelectrodes filled with 3 M KCl to record transmembrane action potentials. The fibers are stimulated at a basal frequency (e.g., 1 Hz).[3]

-

Measurement of Vmax: The action potential signal is electronically differentiated to obtain the maximum rate of depolarization of phase 0 (Vmax). Vmax is measured during steady-state stimulation and in response to premature stimuli to assess frequency-dependent blockade.[3]

-

Drug Application: The individual enantiomers (S- and R-propafenone) are added to the superfusate at increasing concentrations, and the effects on Vmax and other action potential parameters are recorded.

3. Protocol for Beta-Adrenoceptor Binding Assay

-

Membrane Preparation: A sarcolemma-enriched cardiac membrane preparation is created from cardiac tissue (e.g., guinea pig heart) or human lymphocytes are used.[2][3]

-

Radioligand Binding: The membranes are incubated with a specific beta-adrenoceptor radioligand, such as (S)-[125I]iodocyanopindolol.[2]

-

Competition Assay: The incubation is performed in the presence of various concentrations of the competing unlabeled ligands (S-propafenone and R-propafenone).

-

Data Analysis: The amount of bound radioactivity is measured. The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. This allows for the quantification of the binding affinity of each enantiomer for the receptor.[2]

Visualizations

Caption: Differential pharmacologic actions of this compound enantiomers.

Caption: Workflow for a clinical crossover study of this compound enantiomers.

Caption: Metabolic pathways and enantiomer interaction of this compound.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Stereoselective disposition and pharmacologic activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Are there stereoselective electrophysiologic effects of intravenously administered (S)- or (R)-propafenone hydrochloride in patients with supraventricular tachycardia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Polymorphism of this compound metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative pharmacokinetics and clinical pharmacology of this compound enantiomers after oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolism of Propafenone by CYP2D6 and CYP3A4 Isoenzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propafenone is a Class IC antiarrhythmic agent used in the management of supraventricular and ventricular arrhythmias.[1] Its clinical efficacy and safety are highly dependent on its extensive hepatic metabolism, which is primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4.[2][3][4][5] This process is characterized by significant interindividual variability, largely due to the genetic polymorphism of the CYP2D6 gene.[2] This technical guide provides a detailed overview of the metabolic pathways of this compound, quantitative kinetic data, the impact of pharmacogenomics, and detailed experimental protocols for studying its biotransformation.

Metabolic Pathways of this compound

This compound is metabolized into two primary active metabolites: 5-hydroxythis compound and N-depropylthis compound (northis compound).[2][5][6]

-

5-Hydroxylation (CYP2D6): The principal metabolic pathway in most individuals is the aromatic hydroxylation of this compound to form 5-hydroxythis compound (5-OHP).[4][7] This reaction is almost exclusively catalyzed by CYP2D6.[8][4] The resulting metabolite, 5-OHP, exhibits antiarrhythmic and beta-blocking activity comparable to the parent drug.[2][4]

-

N-Dealkylation (CYP3A4 & CYP1A2): A secondary pathway involves the N-dealkylation of this compound to form N-depropylthis compound (NDPP), also known as northis compound.[2][4][5] This reaction is mediated primarily by CYP3A4 and, to a lesser extent, CYP1A2.[2][4][9] NDPP is also pharmacologically active, though it possesses weaker sodium channel blocking activity but similar beta-blocking effects compared to this compound.[2]

The interplay between these two pathways is a critical determinant of the drug's overall effect and toxicity profile.

Quantitative Analysis of this compound Metabolism

The enzymatic kinetics and pharmacokinetic parameters of this compound are heavily influenced by an individual's CYP2D6 genetic makeup.

In Vitro Enzyme Kinetics

Studies using human liver microsomes (HLM) and recombinant enzymes have characterized the kinetics of this compound's primary metabolic reactions. The 5-hydroxylation pathway follows Michaelis-Menten kinetics, although some studies suggest atypical (autoactivation) kinetics may also occur.[7][10]

Table 1: In Vitro Kinetic Parameters for this compound Metabolism

| Pathway | Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg) | Reference |

|---|---|---|---|---|---|

| 5-Hydroxylation | CYP2D6 | Racemic this compound | 0.12 | 64 | [7] |

| (S)-Propafenone | 5.3 | 10.2 (pmol/µg/hr)* | [11] | ||

| (R)-Propafenone | 3.0 | 5.5 (pmol/µg/hr)* | [11] | ||

| N-Dealkylation | CYP3A4 / CYP1A2 | Racemic this compound | 116 | 403 | [7] |

*Note: Vmax units from this study were reported as pmol/µg/hr.

Impact of CYP2D6 Phenotype on Pharmacokinetics

The genetic polymorphism of CYP2D6 leads to distinct phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs). These phenotypes correlate with significant differences in drug exposure. PMs, who lack CYP2D6 activity, exhibit substantially higher plasma concentrations of the parent drug and minimal to no formation of 5-OHP.[1][2][5]

Table 2: Pharmacokinetic Parameters of this compound (300 mg Dose) by CYP2D6 Phenotype

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Increase (PM vs. EM) | Reference |

|---|---|---|---|---|

| Cmax (µg/mL) | 0.098 | 1.10 | 11.2 | [12] |

| AUC (µg·h/mL) | 6.6 | 15.9 | 2.4 | [12] |

| t1/2 (h) | 2.7 - 5.5 | 12.8 - 17.2 | ~4.7 |[12][13] |

In EMs, the 5-hydroxylation pathway can become saturated at higher doses, leading to nonlinear pharmacokinetics.[5] In contrast, this compound pharmacokinetics are linear in PMs.[5]

Influence of CYP2D6 Genetic Polymorphisms

The CYP2D6 gene is highly polymorphic, leading to varied enzyme activity and subsequent differences in drug metabolism. Individuals with non-functional alleles (PMs) have a significantly reduced capacity to form 5-hydroxythis compound.[14] This metabolic shift results in higher plasma concentrations of the parent drug, which can increase the risk of adverse events, particularly central nervous system side effects and proarrhythmia.[2][13] The Dutch Pharmacogenetics Working Group (DPWG) recommends a 70% dose reduction for CYP2D6 PMs, accompanied by careful monitoring.[1]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for characterizing the formation of this compound metabolites in vitro.

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of 5-hydroxythis compound and N-depropylthis compound from this compound.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

This compound

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal Standard (IS) for analytical quantification

-

LC-MS/MS system

Methodology:

-

Preparation: Thaw pooled HLM on ice. Prepare working solutions of this compound at various concentrations in phosphate buffer.

-

Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.2-0.5 mg/mL).

-

Pre-incubation: Add the this compound working solutions to the tubes to achieve a range of final substrate concentrations (e.g., 0.05 µM to 50 µM for CYP2D6; 10 µM to 200 µM for CYP3A4). Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH-regenerating system.

-

Incubation: Incubate the reactions at 37°C with gentle agitation for a predetermined linear time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the analytical internal standard.

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to HPLC vials for analysis. Quantify the formation of 5-hydroxythis compound and N-depropylthis compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the velocity of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine Km and Vmax.

Conclusion

The metabolism of this compound is a complex process dominated by the polymorphic CYP2D6 enzyme and the less variable CYP3A4 enzyme. The formation of active metabolites, 5-hydroxythis compound and N-depropylthis compound, is critical to the drug's overall pharmacodynamic effect. The significant pharmacokinetic variability arising from CYP2D6 genetic polymorphisms has profound implications for this compound's efficacy and safety, necessitating careful consideration of a patient's genotype in clinical practice. A thorough understanding of these metabolic pathways and the methodologies to study them is essential for drug development professionals aiming to optimize antiarrhythmic therapies and minimize adverse events.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. Pharmacokinetic and pharmacodynamic evaluation of this compound in patients with ventricular arrhythmia. This compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of this compound: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of this compound: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Capillary electrophoretic investigation of the enantioselective metabolism of this compound by human cytochrome P-450 SUPERSOMES: Evidence for atypical kinetics by CYP2D6 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Polymorphism of this compound metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of CYP2D6 genetic polymorphism on peak this compound concentration: no significant effect of CYP2D6*10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Propafenone Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and stability of propafenone hydrochloride, a class Ic anti-arrhythmic agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical and Physical Properties

This compound hydrochloride is the monohydrochloride salt of this compound. It is a white to off-white crystalline powder with a bitter taste.[1] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride | [2] |

| Molecular Formula | C₂₁H₂₈ClNO₃ | [3] |

| Molecular Weight | 377.9 g/mol | [3] |

| CAS Number | 34183-22-7 | [4] |

| Appearance | White to almost white crystalline powder | [2] |

| Taste | Very bitter | [1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Melting Point | 171-174 °C | [4] |

| pKa (basic) | 9.27 | [5] |

| LogP | 3.2 | [5] |

| Solubility | ||

| Water (20 °C) | Slightly soluble | [1] |

| Hot Water | Soluble | [4] |

| Ethanol | Slightly soluble | [1] |

| Chloroform | Slightly soluble | [4] |

| Ether | Insoluble | [4] |

| DMSO | ≥18.6 mg/mL | [6] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [7] |

| Methanol | Soluble | [2] |

Stability Profile

This compound hydrochloride is susceptible to degradation under certain stress conditions, particularly oxidation and high temperatures.[8] Understanding its stability profile is critical for the development of robust formulations and for defining appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This compound hydrochloride has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[9][10]

-

Acidic Conditions: While some studies report no detectable degradation when incubated with 6 N hydrochloric acid at 95°C for 24 hours[11], other research indicates the formation of a main acidic degradation product.[8] This suggests that the extent of degradation under acidic conditions may be dependent on the specific experimental parameters.

-

Alkaline Conditions: this compound hydrochloride shows significant degradation in a highly alkaline environment when heated.[11] However, another study suggests that an alkaline medium has an insignificant impact on its stability.[8] These differing results may be attributed to the varying strengths of the alkaline solutions and the temperatures used in the studies.

-

Oxidative Conditions: The compound is highly susceptible to oxidative degradation, particularly in the presence of peroxide.[8][12] This is a critical factor to consider during formulation development, as excipients or manufacturing processes could introduce oxidative stress.

-

Thermal Conditions: this compound hydrochloride is also prone to thermal degradation.[8] When heated to decomposition, it emits toxic fumes of NOx and HCl.[5]

-

Photolytic Conditions: Information on photostability is less prevalent in the reviewed literature, but it is a standard stress condition to be evaluated.[9]

Degradation Pathway

Based on forced degradation studies, a plausible degradation pathway for this compound hydrochloride can be proposed. The primary routes of degradation appear to be oxidation and hydrolysis under harsh conditions.

Caption: Potential degradation pathways of this compound hydrochloride under various stress conditions.

Experimental Protocols

Accurate assessment of this compound hydrochloride's stability relies on validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following protocol is a synthesis of methods reported in the literature.

Objective: To quantify this compound hydrochloride and separate it from potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min

-

Detection Wavelength: UV detection at a wavelength where this compound hydrochloride has significant absorbance, such as 248 nm or 304 nm.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound hydrochloride reference standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

-

Sample Solution (for forced degradation studies): Subject the this compound hydrochloride solution to the desired stress condition (e.g., heat, acid, base, oxidant). After the specified time, neutralize the solution if necessary, and dilute it with the mobile phase to a concentration within the linear range of the assay.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound hydrochloride.

Caption: A generalized workflow for conducting forced degradation studies on this compound hydrochloride.

Conclusion

This technical guide has summarized the key chemical properties and stability characteristics of this compound hydrochloride. The data presented highlights its susceptibility to oxidative and thermal degradation, underscoring the importance of careful control over manufacturing and storage conditions. The provided experimental protocols and workflows offer a foundation for researchers and drug development professionals to design and execute robust stability studies for this important anti-arrhythmic agent. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound hydrochloride.

References

- 1. Rythmol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. This compound Hydrochloride | 34183-22-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride - LKT Labs [lktlabs.com]

- 5. This compound | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cjhp-online.ca [cjhp-online.ca]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Propafenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone is a class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of the this compound molecule. It details the historical development, key chemical synthesis routes with experimental protocols, and the pharmacological mechanism of action. Quantitative data on synthesis yields and biological activity are systematically presented in tabular format. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's characteristics and development.

Discovery and Historical Context

This compound, chemically known as 1-{2-[2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one, was first synthesized and patented by the German pharmaceutical company Knoll AG, which was later acquired by BASF. The initial German patent for this compound was filed in the early 1970s (German Patent No. 2,001,431)[1]. It was approved for use in the United States in November 1989[2]. This compound was developed as a novel antiarrhythmic agent with a unique pharmacological profile, combining sodium channel blockade with weak beta-adrenergic blocking activity[2]. This dual mechanism of action contributes to its efficacy in treating both supraventricular and ventricular arrhythmias[3].

Synthesis Pathways

Several synthetic routes for this compound have been developed, with the most common methods starting from either phenol or o-hydroxyacetophenone. The latter is often preferred due to higher overall yields. Two primary methods are detailed below.

Method 1: Synthesis Starting from o-Hydroxyacetophenone (via Chalcone Intermediate)

This method is often considered superior in terms of yield and process efficiency[4][5]. The key steps involve the formation of a chalcone intermediate, followed by hydrogenation and the introduction of the aminopropanol side chain.

Experimental Protocol:

-

Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (Chalcone):

-

To a solution of o-hydroxyacetophenone (60 ml, 0.48 M) and benzaldehyde (61.2 ml, 0.6 M) in 720 ml of 96% aqueous methanol, add sodium hydroxide (134.4 g).

-

Stir the reaction mixture vigorously for 30 minutes to obtain an orange-red solution.

-

Continue stirring for an additional four hours to complete the reaction.

-

Add 1N hydrochloric acid (4.8 liters) to precipitate the chalcone.

-

Wash the precipitate with water, dry, and recrystallize from ethanol.

-

The expected yield is approximately 87%[4].

-

-

Hydrogenation to 1-(2-hydroxyphenyl)-3-phenyl-1-propanone:

-

Dissolve the chalcone from the previous step in ethanol.

-

Perform hydrogenation at 1 atm pressure of H₂ at 55°C in the presence of a Palladium/Carbon (Pd/C) catalyst and sodium hydroxide (94 g)[4].

-

After 48 hours, filter the solution and neutralize with 25% aqueous hydrochloric acid (420 ml).

-

Concentrate the solution under vacuum.

-

Add water and cool in an ice bath to crystallize the product.

-

The expected yield is approximately 69%[4].

-

-

Synthesis of this compound Hydrochloride:

-

This final step involves the reaction with epichlorohydrin followed by amination with n-propylamine and salt formation. A detailed protocol for a similar transformation is provided in a US patent, which describes an overall yield of about 90% for a process starting with the chalcone intermediate[6].

-

Method 2: Synthesis with Early Introduction of the Aminopropanol Chain

This alternative route involves first attaching the oxypropanolamine side chain to o-hydroxyacetophenone, followed by condensation with benzaldehyde and subsequent hydrogenation[4]. A process outlined in a US patent (4,474,986) follows this general pathway[1].

Experimental Protocol (based on US Patent 4,474,986):

-

Preparation of 2-(2',3'-epoxypropoxy)-acetophenone:

-

Suspend 2'-hydroxyacetophenone (27.2 g) and sodium hydroxide (8 g) in epichlorohydrin (200 ml).

-

Reflux the suspension for 4 hours and then cool[1].

-

-

Reaction with Propylamine:

-

React the resulting 2-(2',3'-epoxypropoxy)-acetophenone with propylamine to yield 2-(2'-hydroxy-3'-propylaminopropoxy)-acetophenone[1].

-

-

Condensation with Benzaldehyde:

-

Dissolve 20 g of 2-(2'-hydroxy-3'-propylaminopropoxy)-acetophenone oxalate in 450 ml of hot methanol.

-

Add a solution of sodium hydroxide (16 g) in distilled water (30 ml) and benzaldehyde (10.6 g).

-

Reflux the mixture for 4 hours to form 2-(2'-hydroxy-3'-propylaminopropoxy)-benzalacetophenone[1].

-

-

Hydrogenation to this compound:

-

The product from the previous step is used directly for hydrogenation with a palladium/charcoal or Raney nickel catalyst[1].

-

The hydrogenation is typically carried out at room temperature[1].

-

The resulting this compound is then converted to its hydrochloride salt[1].

-

This process reports an overall yield of 55% based on the starting o-hydroxyacetophenone[1].

-

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis and pharmacological activity of this compound.

| Synthesis Step (Method 1) | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| Chalcone Formation | o-Hydroxyacetophenone | 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one | Benzaldehyde, NaOH, Methanol | 87 | [4] |

| Hydrogenation | Chalcone Intermediate | 1-(2-hydroxyphenyl)-3-phenyl-1-propanone | H₂, Pd/C, NaOH, Ethanol | 69 | [4] |

| Overall Process | o-Hydroxyacetophenone | This compound Hydrochloride | Multi-step | ~90 | [6] |

| Pharmacological Parameter | Target | Value | Conditions | Reference |

| Sodium Channel Blockade | Naᵥ1.5 | ~10 µM reduces current by ~50% | Open state of the channel | [5] |

| Beta-Adrenoceptor Competition | Human Beta-Adrenoceptor | EC₅₀ = 111 ± 13 nM | In vitro radioligand binding | [7] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Naᵥ1.5) in cardiac muscle cells[3]. This action is characteristic of Class 1C antiarrhythmic drugs. By binding to the sodium channels, this compound slows the influx of sodium ions during phase 0 of the cardiac action potential, which leads to a decrease in the rate of depolarization and slows conduction velocity in the myocardium. This effect is particularly pronounced in rapidly firing cells, which is beneficial for suppressing tachyarrhythmias.

This compound exhibits state-dependent binding, with a much higher affinity for the open and inactivated states of the sodium channel compared to the resting state[8]. This property contributes to its use-dependent effect, where the degree of blockade increases with higher heart rates.

In addition to its sodium channel blocking activity, this compound also possesses beta-adrenergic blocking properties[9][10]. This is due to its structural similarity to beta-blockers like propranolol. The beta-blocking effect is modest but can contribute to its antiarrhythmic efficacy by reducing the influence of the sympathetic nervous system on the heart[7].

Visualizations

Synthesis Pathway of this compound (Method 1)

Caption: Synthesis of this compound via the Chalcone Intermediate Pathway.

Mechanism of Action of this compound

Caption: Dual Mechanism of Action of this compound.

References

- 1. US4474986A - Preparation of this compound - Google Patents [patents.google.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. This compound | Potassium Channel | MRP | Sodium Channel | TargetMol [targetmol.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Open State Structure and Pore Gating Mechanism of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Process For Preparing this compound Hydrochloride And Its Intermediates [quickcompany.in]

- 7. Demonstration of beta adrenoceptor blockade by this compound hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. State-dependent block of human cardiac hNav1.5 sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The differentiation of this compound from other class Ic agents, focusing on the effect on ventricular response rate attributable to its beta-blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacology and beta-blocking efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Propafenone's Effects on Potassium and Calcium Channels in Cardiomyocytes: A Technical Guide

Abstract

Propafenone is a Class 1C antiarrhythmic agent primarily characterized by its potent blockade of the fast inward sodium current (I_Na) in cardiomyocytes.[1][2] However, its clinical electrophysiological profile is complex, involving significant interactions with multiple other ion channels that contribute to both its therapeutic and proarrhythmic effects. This technical guide provides an in-depth analysis of this compound's effects on cardiac potassium (K+) and calcium (Ca2+) channels. This compound is an efficacious blocker of several key potassium currents, including the delayed rectifier (I_k), transient outward (I_to), inward rectifier (I_k1), and the rapid (I_Kr, mediated by HERG) and ultra-rapid (I_Kur, mediated by hKv1.5) components of the delayed rectifier current.[3][4][5] This blockade is often state-dependent, with preferential binding to the open state of the channel.[3][6] In contrast, its effect on L-type calcium channels is significantly weaker, typically observed only at supra-therapeutic concentrations, and is not considered a primary component of its antiarrhythmic mechanism.[7][8] This document summarizes the quantitative data on these interactions, details the experimental protocols used for their characterization, and provides visual diagrams of the underlying mechanisms.

Effects on Myocardial Potassium (K+) Channels

This compound's interaction with cardiac potassium channels is a critical aspect of its mechanism of action, contributing to the prolongation of the action potential duration (APD) and the effective refractory period.[1][9] The drug exhibits broad activity, inhibiting multiple types of K+ currents with varying potencies.

Delayed Rectifier Potassium Current (I_k)

The delayed rectifier current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. This compound demonstrates a relatively high affinity for this current. In isolated rabbit atrial myocytes, this compound blocks I_k with a half-maximal inhibitory concentration (IC50) of 0.76 µM, indicating potent inhibition at clinically relevant concentrations.[3] The blockade of I_k is open-state dependent, meaning the drug binds more effectively when the channel is in its conductive state.[3]

Transient Outward Potassium Current (I_to)

The transient outward current contributes to the early "notch" (Phase 1) of the action potential in ventricular and atrial cells. This compound blocks I_to, with reported IC50 values of 5.91 µM in rabbit atrial myocytes and 7.27 µM in rabbit ventricular myocytes.[3][5] The mechanism of I_to blockade involves open-channel block, where the drug enters and occludes the pore once the channel is activated by depolarization.[3] This interaction also accelerates the apparent inactivation of the I_to current.[3]

Inward Rectifier Potassium Current (I_k1)

Responsible for stabilizing the resting membrane potential and facilitating the final phase of repolarization, the inward rectifier current I_k1 is also inhibited by this compound. The IC50 for I_k1 blockade in rabbit atrial myocytes is approximately 7.10 µM.[3] Inhibition of I_k1 can lead to a slight depolarization of the resting membrane potential.

Rapidly Activating Delayed Rectifier Current (I_Kr / HERG)

The I_Kr current, carried by channels encoded by the Human Ether-à-go-go-Related Gene (HERG), is a critical determinant of ventricular repolarization. Blockade of this channel is a known mechanism for drug-induced QT prolongation and torsades de pointes. This compound and its active metabolite, 5-hydroxythis compound, are potent blockers of HERG channels.[6][10] Studies in rabbit ventricular myocytes show an IC50 value of 0.80 µM for this compound's block of I_Kr.[5] Other studies in heterologous expression systems report IC50 values ranging from 13 to 15 µM.[11] The blockade is voltage- and time-dependent, consistent with preferential binding to the open state of the channel.[6][11] Both this compound and its metabolite accelerate the deactivation and inactivation processes of the HERG channel.[10]

Ultra-Rapid Delayed Rectifier Current (I_Kur / hKv1.5)

The I_Kur current, mediated by hKv1.5 channels, is predominantly expressed in the atria and plays a significant role in atrial repolarization.[12] this compound and its 5-hydroxy metabolite block hKv1.5 channels in a concentration-, voltage-, and use-dependent manner.[4] The dissociation constant (K_D) for this compound's block of hKv1.5 is 4.4 µM, a concentration within the therapeutic range.[4]

ATP-Sensitive Potassium Current (I_KATP)

The I_KATP channel is activated under conditions of metabolic stress (e.g., ischemia) when intracellular ATP levels fall. This compound blocks this channel in a dose-dependent and reversible manner.[13][14] Notably, the drug shows a four-fold higher affinity for I_KATP channels in atrial myocytes (ED50 = 1.26 µM) compared to ventricular myocytes (ED50 = 4.94 µM).[13][14] This atrial-preferential block could be relevant to its effects during ischemic conditions.

Quantitative Summary of this compound's K+ Channel Blockade

The following table summarizes the reported half-maximal inhibitory concentrations (IC50), half-maximal effective concentrations (ED50), or dissociation constants (K_D) for this compound on various cardiac potassium channels.

| Channel Current | Channel Subtype | Species / Cell Type | IC50 / ED50 / K_D (µM) | Citation |

| I_k | Delayed Rectifier | Rabbit Atrial Myocytes | 0.76 | [3] |

| I_Kr | HERG | Rabbit Ventricular Myocytes | 0.80 | [5] |

| I_KATP | K_ATP | Rabbit Atrial Myocytes | 1.26 | [13][14] |

| I_Kur | hKv1.5 | Ltk- Cells | 4.4 | [4] |

| I_KATP | K_ATP | Rabbit Ventricular Myocytes | 4.94 | [13][14] |

| I_to | Transient Outward | Rabbit Atrial Myocytes | 5.91 | [3] |

| I_k1 | Inward Rectifier | Rabbit Atrial Myocytes | 7.10 | [3] |

| I_to | Transient Outward | Rabbit Ventricular Myocytes | 7.27 | [5] |

| I_Kr | HERG | Xenopus Oocytes | 13 - 15 | [11] |

Effects on Myocardial Calcium (Ca2+) Channels

This compound's effect on L-type calcium channels is weak and considered a secondary action.[7][15][16] It possesses calcium antagonist properties that are approximately 100 times less potent than verapamil.[7] This weak calcium channel-blocking activity is generally observed at high concentrations that are outside the typical therapeutic range and is therefore not believed to contribute significantly to its primary antiarrhythmic efficacy.[8][17] However, some studies suggest these effects may become relevant under specific conditions. For example, in perfused rat hearts, a bolus of this compound administered during ventricular fibrillation was shown to decrease intracellular calcium, preceding the conversion back to sinus rhythm.[18]

Experimental Protocols

The characterization of this compound's effects on ion channels predominantly relies on the whole-cell patch-clamp technique.[3][4][10][13]

General Experimental Workflow

The diagram below outlines the typical workflow for assessing the electrophysiological effects of a compound like this compound on cardiomyocyte ion channels.

Detailed Whole-Cell Voltage-Clamp Methodology

-

Cell Preparation:

-

Primary Cardiomyocytes: Atrial or ventricular myocytes are acutely isolated from animal hearts (e.g., rabbit) via enzymatic digestion using enzymes like collagenase and protease.[3][5][13]

-

Heterologous Expression Systems: For studying specific human channel subtypes, non-cardiac cell lines (e.g., Chinese Hamster Ovary (CHO) cells, Ltk- cells) or Xenopus oocytes are stably transfected with the gene encoding the ion channel of interest (e.g., hERG, hKv1.5).[4][10][11]

-

-

Solutions and Recordings:

-

External Solution: Cells are bathed in a physiological solution (e.g., Tyrode's solution) containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4. Specific channel blockers (e.g., cadmium chloride to block Ca2+ currents) may be added to isolate the current of interest.

-

Internal (Pipette) Solution: The recording micropipette is filled with a solution mimicking the intracellular environment, typically containing (in mM): K-aspartate or KCl, MgCl2, HEPES, EGTA (to buffer calcium), and Mg-ATP, with the pH adjusted to ~7.2.

-

Recording: The whole-cell configuration of the patch-clamp technique is established. A voltage-clamp amplifier is used to control the membrane potential and record the resulting transmembrane currents.

-

-

Voltage-Clamp Protocols:

-

Specific voltage protocols are applied to elicit the desired currents. For example:

-

To measure I_to: From a holding potential of -80 mV, depolarizing steps to various positive potentials (e.g., +50 mV) are applied.[5]

-

To measure I_Kr (HERG) tail currents: A depolarizing pulse (e.g., to +50 mV) is applied to open the channels, followed by a repolarizing step (e.g., to -30 mV) during which the tail current is measured.[5]

-

-

-

Data Analysis:

-

The peak current amplitude is measured before (control) and after the application of various concentrations of this compound.

-

The percentage of current inhibition is calculated for each concentration.

-

A dose-response curve is constructed by plotting the percentage of inhibition against the drug concentration.

-

The IC50 value and Hill coefficient are determined by fitting the dose-response data to the Hill equation: I / I_control = 1 / (1 + ([Drug] / IC50)^n_H), where n_H is the Hill coefficient.

-

Mechanisms of Channel Blockade

State-Dependent Blockade

A key feature of this compound's action is its state-dependent blockade, particularly for voltage-gated sodium and potassium channels. The drug exhibits a much higher affinity for the open and/or inactivated states of the channel compared to the resting (closed) state.[3][6][19] This mechanism ensures that the drug's effect is more pronounced in rapidly firing or depolarized tissues, which are characteristic of tachyarrhythmias.

This open-channel block model is consistent with observations that for time-dependent currents like I_to and I_k, the block develops exponentially with time during a depolarizing voltage step.[3] For HERG channels, this preferential binding to the open state explains the observed voltage- and time-dependent nature of the block.[6][11] This property, combined with slow unbinding kinetics, also leads to use-dependent block, where the degree of inhibition increases at faster heart rates.[4][20]

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium channel blocking properties of this compound in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Electrophysiological and antiarrhythmic properties of propafenon in isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Potassium Channel | MRP | Sodium Channel | TargetMol [targetmol.com]

- 9. Electrophysiological effects of this compound in untreated and this compound-pretreated guinea-pig atrial and ventricular muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound and its main metabolite, 5-hydroxythis compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blocking effects of the antiarrhythmic drug this compound on the HERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]

- 13. This compound blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Guidelines for the use of this compound in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological effects and clinical utility of this compound in children | Cardiology in the Young | Cambridge Core [cambridge.org]

- 17. Rythmol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 18. Effects of this compound on pacing-induced ventricular fibrillation and intracellular calcium in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. State-dependent block of human cardiac hNav1.5 sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiarrhythmic drugs: this compound | Pharmacology Mentor [pharmacologymentor.com]

Unraveling the Pharmacological Nuances of 5-Hydroxypropafenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone, a Class IC antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias.[1][2] Its clinical efficacy is not solely attributable to the parent compound but is significantly influenced by its active metabolites.[3] Among these, 5-hydroxythis compound (5-OHP) emerges as a pivotal contributor to the overall pharmacological profile of this compound. This technical guide provides an in-depth exploration of the pharmacological profile of 5-hydroxythis compound, presenting a comprehensive overview of its electrophysiological effects, receptor binding affinity, metabolic pathways, and the experimental methodologies used for its characterization.

Metabolism of this compound to 5-Hydroxythis compound

The biotransformation of this compound to 5-hydroxythis compound is a critical determinant of its therapeutic action and is primarily governed by the cytochrome P450 enzyme system.

Key Metabolic Pathway

The principal metabolic route for this compound is 5-hydroxylation, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6.[4] This metabolic process is a key factor in the inter-individual variability observed in patients treated with this compound.[3] Another active metabolite, N-depropylthis compound (northis compound), is formed through the action of CYP3A4 and CYP1A2.[5]

Influence of Genetic Polymorphism

The genetic polymorphism of the CYP2D6 gene leads to distinct metabolizer phenotypes:

-

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity efficiently convert this compound to 5-hydroxythis compound.

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity exhibit significantly reduced formation of 5-hydroxythis compound, leading to higher plasma concentrations of the parent drug.[6]

-

Intermediate Metabolizers (IMs): These individuals have metabolic activity that falls between that of EMs and PMs.

-

Ultrarapid Metabolizers (UMs): Characterized by increased CYP2D6 function, these individuals may experience lower plasma concentrations of this compound and 5-hydroxythis compound.

This genetic variability underscores the importance of personalized medicine in this compound therapy.

Metabolic pathway of this compound to its active metabolites.

Electrophysiological Profile

5-Hydroxythis compound exhibits a complex electrophysiological profile, contributing significantly to the antiarrhythmic effects of the parent drug. It modulates various cardiac ion channels, including sodium, potassium, and calcium channels.[4]

Sodium Channel Blockade

Similar to its parent compound, 5-hydroxythis compound is a potent blocker of cardiac sodium channels, which is the hallmark of Class I antiarrhythmic agents.[1][4] This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity.

Potassium Channel Blockade

5-Hydroxythis compound has been demonstrated to block several key potassium channels involved in cardiac repolarization:

-

hERG (human Ether-à-go-go-Related Gene) Channels: Both this compound and 5-hydroxythis compound block hERG channels to a similar extent, primarily by binding to the open state of the channel.[7][8][9] This blockade can contribute to a prolongation of the action potential duration.

-

hKv1.5 Channels: This channel is responsible for the ultrarapid delayed rectifier potassium current (IKur), which is prominent in the atria. Both this compound and its 5-hydroxy metabolite block hKv1.5 channels in a concentration-, voltage-, time-, and use-dependent manner.[10]

-

Transient Outward Potassium Current (Ito): 5-hydroxythis compound is a potent inhibitor of Ito in neonatal rat ventricular myocytes, with an IC50 value of 1.5 ± 0.2 microM.[11]

Calcium Channel Blockade

While less potent than its effects on sodium and potassium channels, 5-hydroxythis compound also exhibits some calcium channel blocking activity.

Signaling pathway of 5-Hydroxythis compound's effects on cardiac ion channels.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 5-hydroxythis compound, in comparison to its parent compound, this compound.

Table 1: Ion Channel Blocking Activity

| Target Ion Channel | Compound | IC50 / KD (µM) | Species/Cell Line | Reference |

| Transient Outward K+ Current (Ito) | 5-Hydroxythis compound | 1.5 ± 0.2 | Neonatal Rat Ventricular Myocytes | [11] |

| hKv1.5 K+ Channel | 5-Hydroxythis compound | 9.2 ± 1.6 (KD) | Ltk- cells | [7] |

| hKv1.5 K+ Channel | This compound | 4.4 ± 0.3 (KD) | Ltk- cells | [7] |

| hERG K+ Channel | 5-Hydroxythis compound | ~0.9 (EC50) | CHO cells | [7] |

| hERG K+ Channel | This compound | ~0.6 (EC50) | CHO cells | [7] |

| L-type Ca2+ Channel (ICaL) | This compound | 1.7 | - | [12] |

Table 2: Pharmacokinetic Parameters

| Parameter | 5-Hydroxythis compound | This compound | Condition | Reference |

| Cmax (ng/mL) | 129.6 ± 65.4 | 210.9 ± 141.9 | Single 425 mg oral dose | [4] |

| Tmax (h) | 7 ± 2 | 6 ± 1 | Single 425 mg oral dose | [4] |

| AUC0-36 (ng·h/mL) | 1446 ± 754 | 1610 ± 1309 | Single 425 mg oral dose | [4] |

| t1/2 (h) | 7.6 ± 1.6 | 4.6 ± 1.1 | Single 425 mg oral dose | [4] |

| Ratio of 5-OHP/Propafenone | 0.33 | - | 337.5 mg/day dose | [13] |

| Ratio of 5-OHP/Propafenone | 0.18 | - | 900 mg/day dose | [13] |

Inotropic and Antiarrhythmic Effects

Inotropic Effects

5-Hydroxythis compound, along with this compound and N-depropylthis compound, exerts negative inotropic effects at concentrations of 1 x 10-6 M and higher in guinea pig papillary muscles.[14]

Antiarrhythmic Activity

In a conscious dog model with sustained ventricular tachycardia following myocardial infarction, 5-hydroxythis compound demonstrated potent antiarrhythmic effects.[14] At similar plasma levels, 5-hydroxythis compound was effective in terminating ventricular tachycardia in a significant number of animals, whereas this compound and N-depropylthis compound were not.[14] This suggests that 5-hydroxythis compound is a more potent antiarrhythmic agent than its parent compound in this model.[14]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and the formation of its metabolites.

1. Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-